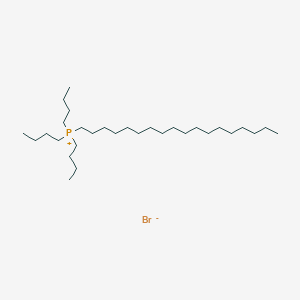

Stearyltributylphosphonium bromide

描述

属性

IUPAC Name |

tributyl(octadecyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H64P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-23-24-25-26-30-31(27-10-6-2,28-11-7-3)29-12-8-4;/h5-30H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQJHGFAFGULDEC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H64BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623146 | |

| Record name | Tributyl(octadecyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14866-42-3 | |

| Record name | Stearyltributylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14866-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 176102 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014866423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonium, bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176102 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tributyl(octadecyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearyltributylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stearyltributylphosphonium Bromide: Molecular Architecture, Interfacial Dynamics, and Advanced Applications

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the rapidly evolving fields of materials science and biomembrane engineering, the selection of phase-directing agents and surfactants dictates the success of macromolecular systems. Stearyltributylphosphonium bromide (STPB) —a long-chain, asymmetric quaternary phosphonium salt—has emerged as a superior alternative to traditional quaternary ammonium compounds.

Characterized by a highly lipophilic octadecyl (stearyl) tail and a sterically hindered tributylphosphonium headgroup, STPB exhibits exceptional thermal stability and interfacial activity. This technical guide explores the physicochemical properties of STPB, unpacks the causality behind its performance in high-temperature polymer nanocomposites and liposomal formulations, and provides self-validating experimental protocols for its integration into advanced research workflows.

Chemical Structure and Physicochemical Properties

The utility of STPB is fundamentally rooted in its molecular architecture. Unlike ammonium salts, which are highly susceptible to Hofmann elimination at elevated temperatures, the phosphorus atom in STPB provides a larger atomic radius and distinct orbital hybridization. This reduces the basicity of the counterion and significantly elevates the thermal degradation threshold, making STPB ideal for melt-compounding processes [1].

Furthermore, the extreme asymmetry of the molecule—three short butyl chains ( C4 ) versus one long stearyl chain ( C18 )—creates a pronounced amphiphilic character. This allows STPB to act as a highly effective phase transfer catalyst (PTC), a structural modifier for clays, and a cationic lipid analog in synthetic biology.

Table 1: Physicochemical Profile of Stearyltributylphosphonium Bromide

| Property | Value / Description |

| IUPAC Name | Tributyl(octadecyl)phosphonium bromide |

| CAS Registry Number | 14866-42-3 |

| Molecular Formula | C30H64PBr |

| Molecular Weight | 535.71 g/mol |

| Physical State (at 25°C) | White to off-white crystalline powder / solid |

| Thermal Stability | High (Resists Hofmann elimination > 250°C) |

| Solubility Profile | Soluble in chloroform, dichloromethane, ethanol; forms micelles/liposomes in aqueous media |

| Primary Applications | Organoclay synthesis, phase transfer catalysis, cationic liposome doping |

Mechanistic Insights: Interfacial Dynamics and Catalysis

As a Phase Transfer Catalyst (PTC), STPB operates by shuttling anions across liquid-liquid or solid-liquid boundaries. The lipophilic stearyl chain ensures that the phosphonium cation remains deeply anchored in the organic phase, while the cationic headgroup pairs with aqueous reactant anions. The causality of its efficiency lies in the weak electrostatic pairing between the bulky phosphonium head and the target anion, which increases the nucleophilicity of the anion once transferred into the organic phase.

Phase transfer catalysis cycle of STPB across aqueous and organic interfaces.

Application I: Thermally Stable Polymer Nanocomposites

One of the most critical industrial applications of STPB is the surface modification of phyllosilicates, such as montmorillonite (MMT) or synthetic mica, to produce organoclays. Native MMT is hydrophilic and incompatible with hydrophobic polymers like polystyrene (PS).

The Causal Mechanism: By exchanging the native Na+ ions of the clay with STPB cations, the interlamellar spacing (d-spacing) is drastically expanded by the C18 chains. When blended with a polymer melt, the high thermal stability of the phosphonium group prevents degradation, allowing the polymer chains to intercalate and exfoliate the clay layers, resulting in a nanocomposite with superior flame retardancy and mechanical strength [2].

Protocol 1: Synthesis of STPB-Modified Montmorillonite (Organoclay)

This protocol is designed as a self-validating system; failure at the XRD validation step indicates incomplete cation exchange.

Reagents & Equipment:

-

Sodium Montmorillonite (Na-MMT)

-

Stearyltributylphosphonium bromide (STPB)

-

Deionized water, Ethanol

-

Mechanical stirrer, Centrifuge, X-ray Diffractometer (XRD)

Step-by-Step Methodology:

-

Aqueous Dispersion: Disperse 10 g of Na-MMT in 1000 mL of deionized water. Stir vigorously at 80°C for 24 hours to ensure complete swelling of the clay tactoids.

-

Surfactant Preparation: Dissolve STPB (equivalent to 1.2 times the Cation Exchange Capacity of the MMT) in a 50:50 (v/v) mixture of water and ethanol at 80°C.

-

Cation Exchange Reaction: Dropwise, add the STPB solution to the MMT dispersion under continuous high-shear mixing. Maintain the reaction at 80°C for 4 hours. Causality: The elevated temperature reduces the viscosity of the dispersion and increases the kinetic energy, driving the bulky STPB molecules into the clay galleries.

-

Washing and Centrifugation: Centrifuge the mixture at 5000 rpm for 15 minutes. Decant the supernatant and wash the precipitate with hot deionized water. Repeat until the supernatant tests negative for bromide ions (using a 0.1 M AgNO3 drop test).

-

Drying and Milling: Lyophilize (freeze-dry) the modified clay for 48 hours, then mill it into a fine powder.

-

Self-Validation (XRD): Perform X-ray diffraction on the resulting powder. Validation Gate: The basal reflection ( d001 ) must shift from ~1.2 nm (native Na-MMT) to >2.5 nm. If the shift is absent, the intercalation failed, likely due to insufficient swelling in Step 1.

Application II: Biomembrane Engineering and Drug Delivery

In pharmaceutical research, STPB is utilized as a cationic dopant in lipid bilayers. Researchers use STPB to modulate the surface charge of synthetic liposomes to study charge-dependent transport mechanisms, such as the carrier-mediated transport of monosaccharides (e.g., glucose, fructose) by lipophilic boronic acids [3].

The Causal Mechanism: The stearyl tail of STPB mimics the hydrophobic tails of native phospholipids (like DPPC), allowing seamless integration into the bilayer. The tributylphosphonium head projects outward, imparting a strong, stable positive charge to the membrane surface without disrupting the gel-to-liquid phase transition of the primary lipids.

Step-by-step workflow for formulating STPB-doped cationic liposomes.

Protocol 2: Formulation of STPB-Doped Cationic Liposomes

This protocol utilizes Dynamic Light Scattering (DLS) and Zeta Potential as self-validating checkpoints to ensure membrane integrity and charge incorporation.

Reagents & Equipment:

-

1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

-

Cholesterol

-

Stearyltributylphosphonium bromide (STPB)

-

Chloroform, Methanol, HEPES buffer (pH 7.4)

-

Rotary evaporator, Liposome extruder (with 100 nm polycarbonate membranes), Zetasizer

Step-by-Step Methodology:

-

Lipid Mixing: In a round-bottom flask, dissolve DPPC, Cholesterol, and STPB in a 2:1 (v/v) chloroform/methanol mixture. A standard molar ratio for charge modulation is 70:25:5 (DPPC:Cholesterol:STPB).

-

Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 45°C until a uniform, dry lipid film forms on the flask walls. Causality: Removing the solvent slowly ensures homogeneous distribution of the STPB within the DPPC/Cholesterol matrix, preventing phase separation.

-

Desiccation: Place the flask in a vacuum desiccator overnight to remove any residual trace solvents that could destabilize the lipid bilayer.

-

Hydration: Hydrate the lipid film with 10 mL of pre-warmed HEPES buffer (50°C, which is above the phase transition temperature of DPPC). Agitate via vortexing for 10 minutes to form multilamellar vesicles (MLVs).

-

Extrusion: Pass the MLV suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder heated to 50°C. Causality: An odd number of passes ensures that the final extrudate ends up in the collection syringe, leaving larger, unextruded aggregates behind.

-

Self-Validation (DLS & Zeta Potential): Analyze the sample using a Zetasizer. Validation Gate: The Polydispersity Index (PDI) must be < 0.2 (indicating uniform unilamellar vesicles), and the Zeta Potential must read > +30 mV. A neutral or negative zeta potential indicates that STPB failed to incorporate into the outer leaflet of the liposomes.

Conclusion

Stearyltributylphosphonium bromide is a highly versatile, thermally robust molecule that bridges the gap between organic synthesis, materials engineering, and biophysics. By understanding the causal relationships between its asymmetric structure, its thermal stability, and its interfacial behavior, researchers can reliably deploy STPB to engineer advanced polymer nanocomposites and highly specific biomembrane models. Adhering to the self-validating protocols outlined above ensures reproducibility and scientific integrity in these complex experimental workflows.

References

-

Thermally Stable and Flame Retardant Polymer Nanocomposites Source: Cambridge University Press URL:[Link]

-

Selective Monosaccharide Transport through Lipid Bilayers Using Boronic Acid Carriers Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

-

Stearyltributylphosphonium Bromide (CAS 14866-42-3) Chemical Properties and Suppliers Source: LookChemicals Database URL:[Link]

Unveiling the Thermal Resilience of Stearyltributylphosphonium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of Stearyltributylphosphonium Bromide

Stearyltributylphosphonium bromide, a quaternary phosphonium salt, is a compound of significant interest across various scientific and industrial domains. Its unique molecular architecture, featuring a positively charged phosphorus atom at its core, covalently bonded to three butyl groups and a long stearyl (C18) alkyl chain, with a bromide anion, imparts valuable properties. This structure renders it an effective phase-transfer catalyst, an ionic liquid, and a surfactant, with applications ranging from organic synthesis and polymer chemistry to materials science and drug delivery systems. The performance and safety of stearyltributylphosphonium bromide in these applications are intrinsically linked to its thermal stability. This guide provides a comprehensive analysis of the thermal behavior of stearyltributylphosphonium bromide, its degradation temperature, and the underlying decomposition mechanisms, offering a critical resource for its effective and safe utilization.

I. Understanding the Thermal Stability of Quaternary Phosphonium Salts

The thermal stability of quaternary phosphonium salts is not an intrinsic constant but is influenced by a delicate interplay of structural and environmental factors. The strength of the phosphorus-carbon bonds, the nature of the alkyl or aryl substituents, and the coordinating ability of the anion are all critical determinants.

Generally, phosphonium salts exhibit higher thermal stability compared to their ammonium counterparts due to the lower electronegativity and larger size of the phosphorus atom, which leads to less bond polarization. However, the degradation of these salts is a complex process that can proceed through several pathways.

Key Factors Influencing Thermal Stability:

-

Anion Basicity and Nucleophilicity: The nature of the anion plays a pivotal role in the thermal stability of phosphonium salts.[1] Anions with lower basicity tend to result in salts that are stable at higher temperatures.[1] For bromide, a moderately nucleophilic anion, its interaction with the phosphonium cation at elevated temperatures can be a key factor in initiating decomposition.

-

Alkyl Chain Length: The length and nature of the alkyl chains attached to the phosphorus atom also influence thermal stability. While longer alkyl chains can increase the van der Waals forces and potentially the melting point, they can also provide more sites for decomposition reactions, such as elimination.

-

Atmosphere: The presence of oxygen can lead to oxidative degradation, which typically occurs at lower temperatures than pyrolytic decomposition in an inert atmosphere. Therefore, thermal stability is often assessed under a nitrogen or argon atmosphere to isolate the intrinsic thermal degradation pathways.[2]

II. Thermal Analysis of Stearyltributylphosphonium Bromide

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for stearyltributylphosphonium bromide are not abundantly available in public literature, we can infer its thermal behavior based on the analysis of structurally similar long-chain quaternary phosphonium salts and general principles of their thermal decomposition.

A. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing a clear indication of its decomposition temperature. For a compound like stearyltributylphosphonium bromide, a typical TGA curve under an inert atmosphere would exhibit a single or multi-step weight loss profile.

Expected TGA Profile:

| Thermal Event | Approximate Temperature Range (°C) | Description |

| Initial Onset of Decomposition (Tonset) | 200 - 250 | The temperature at which the initial, measurable weight loss begins. This is a critical parameter for determining the upper limit of the compound's practical use. |

| Major Decomposition | 250 - 400 | A significant and rapid weight loss, indicating the primary decomposition of the salt. The temperature of the maximum rate of weight loss (Tmax) is identified from the derivative of the TGA curve (DTG). |

| Final Residue | > 400 | The remaining mass at the end of the analysis, which could be a carbonaceous residue or inorganic phosphorus compounds. |

Note: These values are estimations based on data for similar long-chain phosphonium salts. Actual values for stearyltributylphosphonium bromide may vary and should be confirmed by experimental analysis.

B. Differential Scanning calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and glass transitions.

Expected DSC Profile:

| Thermal Event | Approximate Temperature (°C) | Description |

| Melting Point (Tm) | Variable (likely below 100°C) | An endothermic peak indicating the transition from a solid to a liquid state. The presence of the long stearyl chain may result in a relatively low melting point. |

| Decomposition | > 200 | An exothermic or endothermic event, often complex, corresponding to the decomposition processes observed in the TGA. |

III. Proposed Decomposition Mechanisms

The thermal degradation of stearyltributylphosphonium bromide likely proceeds through a combination of established pathways for quaternary phosphonium salts. The two primary mechanisms anticipated are β-elimination (Hofmann-type elimination) and nucleophilic substitution.

A. β-Elimination Pathway

This pathway involves the abstraction of a proton from the carbon atom beta to the phosphorus atom by the bromide anion. This is a common decomposition route for alkylphosphonium salts.

Caption: Proposed β-Elimination decomposition pathway.

In this mechanism, the bromide ion acts as a base, leading to the formation of tributylphosphine, 1-octadecene (from the stearyl chain), and hydrogen bromide.

B. Nucleophilic Substitution Pathway

Alternatively, the bromide anion can act as a nucleophile, attacking one of the α-carbon atoms of the butyl or stearyl groups.

Caption: Proposed Nucleophilic Substitution decomposition pathway.

This SN2-type reaction would yield a tertiary phosphine and an alkyl bromide. The attack is more likely to occur on the less sterically hindered butyl group, leading to the formation of dibutylstearylphosphine and butyl bromide.

The dominant decomposition pathway will depend on the specific reaction conditions, including temperature and pressure. It is plausible that both mechanisms occur concurrently.

IV. Experimental Protocol for Thermal Analysis

To obtain precise data for stearyltributylphosphonium bromide, a standardized experimental approach using TGA and DSC is essential.

A. Sample Preparation and Handling

-

Ensure the stearyltributylphosphonium bromide sample is of high purity and has been adequately dried to remove any residual solvent or moisture, as these can interfere with the thermal analysis.

-

Handle the sample in a controlled environment (e.g., a glovebox) if it is hygroscopic.

B. TGA/DSC Instrumentation and Parameters

A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended for comprehensive analysis.

Caption: Experimental workflow for TGA/DSC analysis.

Recommended Parameters:

-

Sample Mass: 5-10 mg

-

Crucible: Alumina or platinum

-

Atmosphere: Nitrogen or Argon (high purity)

-

Flow Rate: 50-100 mL/min

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp to 600°C at a heating rate of 10°C/min.[2]

-

-

Data Collection: Continuously record weight, heat flow, and temperature.

C. Data Interpretation

-

TGA Curve: Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).

-

DSC Curve: Identify endothermic and exothermic peaks corresponding to phase transitions and decomposition events.

V. Conclusion and Practical Implications

A thorough understanding of the thermal stability and degradation temperature of stearyltributylphosphonium bromide is paramount for its safe and effective application. While direct experimental data is limited, a comprehensive analysis of related compounds and established decomposition mechanisms provides a robust framework for predicting its thermal behavior. The key takeaways for researchers, scientists, and drug development professionals are:

-

Stearyltributylphosphonium bromide is expected to exhibit good thermal stability, with an onset of decomposition likely in the range of 200-250°C in an inert atmosphere.

-

The bromide anion plays a crucial role in the decomposition process, which can proceed through β-elimination and/or nucleophilic substitution pathways.

-

For applications requiring elevated temperatures, it is critical to operate well below the onset of decomposition to ensure the integrity of the compound and prevent the formation of unwanted byproducts.

-

Experimental verification of the thermal properties using standardized TGA/DSC protocols is strongly recommended for any new application or formulation involving stearyltributylphosphonium bromide.

By adhering to the principles and protocols outlined in this guide, researchers can confidently harness the unique properties of stearyltributylphosphonium bromide while ensuring the safety, reliability, and reproducibility of their work.

References

-

Journal of Molecular Liquids. (2022). NSF PAR. [Link]

-

MDPI. (2017). Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. MDPI. [Link]

-

PMC. (2023). Synthesis and Thermal Studies of Two Phosphonium Tetrahydroxidohexaoxidopentaborate(1-) Salts: Single-Crystal XRD Characterization of [iPrPPh3][B5O6(OH)4]. PMC. [Link]

-

R Discovery. (1965). Thermal decomposition of some phosphonium salts, leading to the formation of wittig reagents. R Discovery. [Link]

-

Journal of the Chemical Society C. (n.d.). The thermal decomposition of phosphonium alkoxides. Journal of the Chemical Society C. [Link]

-

ResearchGate. (n.d.). Thermal Decomposition of Triphenylphosphonium Alkyl Ester Salts. ResearchGate. [Link]

-

ResearchGate. (n.d.). Thermogram of CTAB measured by thermogravimetric analysis (TGA). ResearchGate. [Link]

-

ResearchGate. (n.d.). TGA curves of Hal and Hal‐P under air. ResearchGate. [Link]

-

ResearchGate. (n.d.). TG-DSC curves for 3 (tri-tert-butyl(2-ethoxyethyl)phosphonium bromide). ResearchGate. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) and differential scanning calorimetry. ResearchGate. [Link]

-

SyncSci Publishing. (2020). Synthesis, thermal properties, spectroscopic characterization and DFT computations of 1,3-propanediylbis (triphenylphosphonium). SyncSci Publishing. [Link]

-

ResearchGate. (2025). Growth and Characterization of Tetraphenylphosphonium Bromide Crystal. ResearchGate. [Link]

-

(n.d.). TGA Decomposition Kinetics of 1-Butyl-2,3- dimethylimidazolium Tetrafluoroborate and the Thermal Effects of. [Link]

-

MDPI. (2024). Refining and Validating Thermogravimetric Analysis (TGA) for Robust Characterization and Quality Assurance of Graphene-Related Two-Dimensional Materials (GR2Ms). MDPI. [Link]

-

(2016). Thermogravimetric Analysis (TGA) Profile at Different Calcination Conditions for Synthesis of PTES-SBA-15. [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis of triphenylphosphine and triphenylphosphonium triflate. ResearchGate. [Link]

Sources

Solubility profile of stearyltributylphosphonium bromide in organic solvents

Title: Solubility Profile of Stearyltributylphosphonium Bromide in Organic Solvents: A Comprehensive Technical Guide

Executive Summary & Molecular Architecture

Stearyltributylphosphonium bromide (STBPB) is a high-performance quaternary phosphonium salt characterized by a unique amphiphilic architecture: a highly lipophilic 18-carbon (stearyl) tail, three butyl groups providing steric bulk, and a charged phosphonium-bromide ionic core. As a Senior Application Scientist, I frequently leverage STBPB in phase transfer catalysis (PTC) and the synthesis of polymer nanocomposites. Unlike quaternary ammonium salts, phosphonium analogs exhibit superior thermal stability, resisting Hofmann elimination at elevated temperatures[1]. However, unlocking its full potential requires a rigorous understanding of its solvation thermodynamics across various organic media.

Solvation Thermodynamics of STBPB

The solubility of STBPB is not dictated by a single solvent parameter, but rather a delicate interplay between overcoming the crystal lattice energy of the ionic bond and accommodating the massive hydrophobic volume of the C18 chain.

-

Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform): These are the optimal solvents for STBPB. The high polarizability of chlorinated solvents perfectly matches the large, diffuse electron cloud of the phosphorus atom[2]. Simultaneously, the solvent's low dielectric constant allows for excellent van der Waals interactions with the stearyl and butyl chains.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): STBPB demonstrates high solubility here. The protic nature of the solvent forms strong hydrogen bonds with the bromide anion, effectively breaking the ionic lattice, while the alkyl backbone of the solvent solvates the lipophilic tail[3].

-

Non-Polar Solvents (e.g., Hexane, Toluene): Solubility drops significantly in purely aliphatic hydrocarbons like cold hexane. The solvent lacks the dipole moment necessary to separate the [P⁺][Br⁻] ion pair. Aromatic solvents like toluene offer moderate solubility due to π -cation interactions, though heating is often required[4].

-

Aqueous Media: STBPB is practically insoluble in pure water. The introduction of the C18 chain disrupts the highly ordered hydrogen-bonding network of water, creating an insurmountable entropic penalty. Instead of dissolving, it forms micelles or acts as a dispersant[4].

Logical relationship of STBPB solvation mechanisms in various organic solvent classes.

Quantitative Solubility Profile

To facilitate rapid solvent selection for synthetic workflows, the following table summarizes the solubility profile of STBPB across standard laboratory solvents at 25°C.

| Solvent Category | Solvent | Dielectric Constant ( ε ) | STBPB Solubility Profile | Mechanistic Rationale |

| Polar Aprotic | Dichloromethane | 8.9 | Highly Soluble (>100 mg/mL) | High polarizability solvates the diffuse phosphonium cation; excellent dispersion force matching for the C18 chain. |

| Polar Aprotic | DMSO | 46.7 | Soluble (~50 mg/mL) | Strong ion-dipole interactions overcome lattice energy, though the highly polar environment slightly repels the lipophilic tail[4]. |

| Polar Protic | Ethanol | 24.5 | Highly Soluble (>100 mg/mL) | Strong hydrogen bonding with the Br⁻ anion; ethyl group interacts favorably with the butyl/stearyl chains[3]. |

| Non-Polar | Toluene | 2.4 | Moderately Soluble | π -cation interactions assist in solvation; heating to 40°C significantly increases solubility. |

| Non-Polar | Hexane | 1.9 | Poorly Soluble (<1 mg/mL) | Insufficient polarity to overcome the ionic crystal lattice energy. |

| Aqueous | Water | 80.1 | Insoluble / Dispersible | Massive hydrophobic penalty from the C18 chain leads to micellization rather than true solution[4]. |

Experimental Methodology: Self-Validating Shake-Flask Protocol

When developing novel formulations or scaling up PTC reactions, relying on literature estimates is insufficient. You must determine the exact equilibrium solubility. The following protocol utilizes a self-validating shake-flask methodology[2].

Causality of Design: The critical failure point in solubility testing is measuring a kinetic dissolution rate rather than thermodynamic equilibrium. By introducing a dual-timepoint verification step (24h vs. 48h), this protocol acts as a self-validating system; if the concentration delta between the two timepoints exceeds 5%, equilibrium has not been reached. Furthermore, the use of PTFE filters is strictly mandated, as standard cellulose acetate filters will dissolve or swell in organic solvents like dichloromethane.

Step-by-Step Methodology:

-

Saturation: Add 5.0 mL of the target organic solvent to a 10 mL amber glass vial. Incrementally add STBPB solid until a visible, persistent precipitate remains, ensuring saturation.

-

Equilibration: Seal the vial with a PTFE-lined cap. Place in an isothermal shaker bath set strictly to 25.0°C ± 0.1°C. Agitate at 200 RPM for 24 hours[2].

-

First Sampling (24h): Pause agitation. Allow the undissolved solid to settle for 30 minutes. Extract 0.5 mL of the supernatant using a glass syringe. Filter immediately through a 0.22 µm PTFE syringe filter into a tared vial.

-

Second Sampling (48h): Resume agitation for another 24 hours, then repeat the sampling and filtration process (Step 3).

-

Quantification: Evaporate the solvent from both tared vials under a gentle stream of ultra-high-purity nitrogen, followed by vacuum drying at 40°C until a constant weight is achieved.

-

Validation: Calculate the solubility (mg/mL) for both timepoints. If Δ48h−24h≤5% , the 48h value is recorded as the thermodynamic equilibrium solubility. If >5% , continue agitation and sampling at 24h intervals.

Self-validating shake-flask workflow for determining STBPB equilibrium solubility.

Application Context: Why Solubility Matters

The specific solubility profile of STBPB dictates its industrial utility. In the synthesis of thermally stable polymer nanocomposites, STBPB is used to modify montmorillonite clays[1]. The modification process requires a solvent system (often a water/ethanol blend) where the STBPB is soluble enough to intercalate into the clay galleries, expanding the d-spacing. Once modified, the highly lipophilic C18 tail ensures the clay is miscible with non-polar polymer matrices like polystyrene[1]. Without an exact understanding of its solubility in the modification solvent, researchers risk incomplete ion exchange, leading to poor exfoliation and compromised flame-retardant properties in the final material.

Sources

Stearyltributylphosphonium Bromide: Physicochemical Profiling and Advanced Applications

Executive Summary

Stearyltributylphosphonium bromide (STPB), also known as tributyloctadecylphosphonium bromide, is a highly specialized quaternary phosphonium salt. Characterized by its unique amphiphilic architecture—combining a long-chain octadecyl (stearyl) group with three shorter butyl chains—it serves as a critical reagent in advanced synthetic chemistry and membrane biophysics. This whitepaper provides an in-depth technical analysis of its physicochemical properties, its mechanistic superiority as a phase transfer catalyst (PTC) in high-temperature reactions, and its emerging role as a cationic lipid additive in liposomal drug delivery systems.

Molecular Architecture and Physicochemical Properties

The utility of STPB is fundamentally derived from its molecular geometry. The central phosphorus atom diffuses the cationic charge more effectively than a nitrogen atom in equivalent ammonium salts. This larger atomic radius reduces the hydration energy of the cation, significantly enhancing its partition coefficient into non-polar organic phases[1]. Furthermore, the C18 (stearyl) tail provides deep hydrophobic anchoring capabilities, making it an ideal surfactant and membrane intercalator[2].

Quantitative Physicochemical Profile

| Property | Value | Mechanistic Significance |

| IUPAC Name | Tributyl(octadecyl)phosphonium bromide | Defines the asymmetric alkyl chain distribution. |

| CAS Registry Number | 14866-42-3[3] | Primary identifier for regulatory and procurement tracking. |

| Molecular Formula | C30H64PBr[3] | Dictates stoichiometric calculations in syntheses. |

| Molecular Weight | 535.71 g/mol [3] | High MW contributes to its low volatility and thermal stability. |

| Appearance | White to off-white crystalline powder[3] | Indicates high purity; hygroscopic nature requires desiccated storage. |

| Thermal Stability | Stable up to ~200°C in melt | Resists Hofmann elimination better than tetraalkylammonium salts[1]. |

Core Mechanisms of Action

Phase Transfer Catalysis (PTC) in High-Temperature Syntheses

In industrial organic synthesis, particularly nucleophilic aromatic substitutions (SNAr) like the Halex (halogen exchange) reaction, reacting water-soluble inorganic salts with lipophilic organic substrates presents a kinetic bottleneck. STPB acts as a phase transfer catalyst by exchanging its bromide counterion for the active nucleophile (e.g., Fluoride from KF) at the phase boundary. The highly lipophilic [P+(Bu)3(C18)] cation then shuttles the nucleophile into the organic phase as a loosely bound, highly reactive ion pair[1].

Unlike quaternary ammonium salts, which rapidly degrade via Hofmann elimination at the elevated temperatures (140°C–190°C) required for Halex reactions, the phosphorus-carbon bond in STPB provides superior thermal resilience, allowing for solvent-free "melt" reactions[1].

Phase Transfer Catalysis cycle of STPB in high-temperature Halex reactions.

Membrane Engineering and Liposomal Transport

In biophysics and drug delivery, STPB is utilized to engineer the surface charge of artificial lipid bilayers. When co-formulated with zwitterionic lipids like DPPC (dipalmitoylphosphatidylcholine), the stearyl chain of STPB perfectly matches the hydrophobic tail length of the phospholipids, ensuring stable intercalation without inducing phase separation[2]. The tributylphosphonium headgroup sits at the lipid-water interface, imparting a strong positive charge (zeta potential) to the liposome. This cationic nature has been leveraged to study the charge-dependency of membrane transporters, such as boronic acid carriers used for selective monosaccharide transport across lipid bilayers[2].

Validated Experimental Workflows

Protocol A: Solvent-Free Halex Reaction using STPB Catalyst

Objective: Synthesize fluoronitrobenzene from dichloronitrobenzene via nucleophilic aromatic substitution. Causality Note: This protocol operates without a solvent (in a melt state) to maximize the concentration of reactants and drive the reaction forward. STPB is strictly required here because standard catalysts would thermally decompose at 150°C[1].

-

Preparation of the Melt: In a dry, inert-gas-purged reactor, combine 1.0 molar equivalent of dichloronitrobenzene with 1.5 molar equivalents of finely powdered Potassium Fluoride (KF).

-

Catalyst Addition: Add 3% to 5% by weight (relative to the organic substrate) of Stearyltributylphosphonium bromide (CAS 14866-42-3)[1].

-

Thermal Activation: Heat the mixture gradually to 150°C with vigorous mechanical stirring. The system will form a stirrable melt.

-

Reaction Monitoring: Maintain the temperature for 12–18 hours. Monitor the conversion via Gas Chromatography-Mass Spectrometry (GC-MS) by sampling the organic phase. The self-validating endpoint is reached when the starting material peak area falls below 5%.

-

Isolation: Cool the mixture to room temperature, extract the organic products with dichloromethane, wash with deionized water to remove inorganic salts and the catalyst, and purify via fractional distillation.

Protocol B: Formulation of Cationic Liposomes for Transport Assays

Objective: Generate monodisperse, unilamellar cationic liposomes for membrane permeability studies. Causality Note: Extrusion is used instead of sonication to ensure a uniform size distribution (polydispersity index < 0.1). STPB provides electrostatic repulsion between bilayers, preventing vesicle fusion during the high-shear extrusion process[2].

-

Lipid Hydration: Dissolve DPPC, Cholesterol, and STPB in a 20:15:2 molar ratio in a chloroform/methanol (2:1 v/v) solvent mixture within a round-bottom flask[2].

-

Thin Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 45°C (above the phase transition temperature of DPPC) until a uniform, dry lipid film forms.

-

Desiccation: Place the flask under a high vacuum overnight to remove all residual organic solvents.

-

Rehydration: Hydrate the lipid film with a target aqueous buffer (e.g., 100 mM PBS, pH 7.4) at 50°C, vortexing vigorously for 10 minutes to form multilamellar vesicles (MLVs).

-

Extrusion: Pass the MLV suspension 11 times through a 100 nm polycarbonate membrane using a mini-extruder heated to 50°C.

-

Validation: Measure the dynamic light scattering (DLS) and zeta potential. A successful formulation will yield a Z-average diameter of ~100-120 nm and a zeta potential of > +30 mV.

Step-by-step workflow for formulating cationic liposomes using STPB as a membrane additive.

Sources

Application Note: Stearyltributylphosphonium Bromide as a High-Temperature Phase Transfer Catalyst

Executive Summary

Phase transfer catalysis (PTC) is a cornerstone methodology in organic synthesis, enabling reactions between mutually insoluble aqueous/solid and organic phases. However, traditional quaternary ammonium catalysts often fail under the extreme thermal conditions required for challenging nucleophilic aromatic substitutions ( SNAr ).

This application note details the protocol for utilizing stearyltributylphosphonium bromide (STBPB) —also known as tributyl(octadecyl)phosphonium bromide—as a robust, high-temperature phase transfer catalyst. By focusing on the industrially significant Halex (halogen exchange) fluorination of activated aromatics, this guide provides a self-validating experimental framework for researchers and drug development professionals requiring high-yield fluorinations without the limitations of conventional PTCs.

Mechanistic Rationale & Catalyst Superiority

The selection of a phase transfer catalyst is dictated by the kinetic and thermodynamic demands of the reaction. For Halex reactions (e.g., converting chloronitrobenzenes to fluoronitrobenzenes), temperatures often reach 150°C to 200°C. The causality behind choosing STBPB over standard catalysts like tetrabutylammonium bromide (TBAB) relies on three critical factors:

-

Thermal Stability: Quaternary ammonium salts undergo rapid Hofmann elimination at elevated temperatures (nucleophilic attack on the β -hydrogen), degrading into inactive tertiary amines and alkenes[1]. Phosphonium salts lack this facile degradation pathway, maintaining structural integrity and catalytic turnover at temperatures up to 220°C[2].

-

Enhanced Lipophilicity: The C18 (stearyl/octadecyl) chain provides a massive hydrophobic domain. This allows the catalyst to highly effectively partition into the organic melt, dragging the hard, hydrophilic fluoride anion ( F− ) across the phase boundary. The resulting "naked" fluoride in the non-polar phase is exceptionally nucleophilic[3].

-

Moisture Tolerance: Traditional Halex reactions require rigorously dried potassium fluoride (KF) with <0.2% water content. STBPB uniquely facilitates the use of technical-grade KF containing up to 2.5% water, bypassing energy-intensive desiccation steps and preventing reactor caking[4].

Phase Transfer Mechanism

The solid-liquid phase transfer cycle of STBPB involves the continuous shuttling of halide ions across the solid KF and organic melt interface.

Figure 1: Solid-Liquid PTC Mechanism of STBPB in a Halex Fluorination Reaction.

Quantitative Performance Data

The following table summarizes the comparative efficacy of STBPB against baseline conditions for the model conversion of 3,4-dichloronitrobenzene to 3-chloro-4-fluoronitrobenzene[4].

| Catalyst System | Loading (wt%) | Temp (°C) | Time (h) | Conversion (%) | Mechanistic Observation |

| None (Baseline) | 0% | 180 | 24 | < 5% | Insufficient interfacial contact; F− remains locked in crystal lattice. |

| TBAB | 5% | 180 | 16 | ~40% | Catalyst degrades via Hofmann elimination before reaction completion. |

| STBPB | 4% | 180 | 16 | > 72% | Sustained turnover; high thermal stability maintains active [Q+F−] pool. |

(Note: STBPB can also be used synergistically with crown ethers like 18-crown-6 or polyethylene glycol dimethyl ethers to further accelerate conversion rates[4],[2].)

Experimental Protocol: Solid-Liquid Halex Fluorination

This protocol details a solvent-free (melt) fluorination, prioritizing high space-time yields and self-validating analytical checkpoints.

Materials Required

-

Substrate: 3,4-Dichloronitrobenzene (0.5 mol, 96.0 g)

-

Fluorinating Agent: Potassium Fluoride (KF), technical grade, 0.2% - 2.5% water content (0.4 mol, 23.2 g)

-

Catalyst: Stearyltributylphosphonium bromide (STBPB) (4.0 g, ~4 wt% relative to substrate)

-

Equipment: 250 mL Hastelloy or glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and internal thermocouple.

Step-by-Step Methodology

Step 1: Reactor Charging (Self-Validating Setup)

-

Charge the reactor with 96.0 g of 3,4-dichloronitrobenzene.

-

Add 23.2 g of technical-grade KF. Causality: Using a slight molar excess of the aryl chloride relative to KF prevents over-fluorination (difluorination) and ensures complete consumption of the limiting fluoride reagent[4].

-

Add 4.0 g of STBPB.

Step 2: Melt Formation and Reaction

-

Initiate mechanical stirring and heat the reactor to 180°C.

-

Critical Parameter: Stirring must be vigorous (>300 rpm). Because this is a solid-liquid biphasic system, the reaction rate is highly dependent on the interfacial surface area between the solid KF and the organic melt.

-

Maintain the temperature at 180°C for 16 hours. The high thermal stability of STBPB ensures the catalyst will not decompose during this extended thermal stress[1].

Step 3: In-Process Monitoring

-

At t=8 hours and t=16 hours, withdraw a 50 μL aliquot of the organic melt.

-

Dilute the aliquot in 1 mL of dichloromethane (DCM) and analyze via Gas Chromatography (GC-FID).

-

Validation Check: A successful reaction will show >70% conversion of the limiting reagent by hour 16. If conversion stalls, check stirring efficiency or verify that the internal temperature has not dropped.

Step 4: Workup and Isolation

-

Cool the reaction mixture to 80°C (preventing the melt from solidifying completely).

-

Add 150 mL of toluene or DCM to dissolve the organic components.

-

Filter the suspension through a Celite pad to remove insoluble inorganic salts (spent KCl and unreacted KF). Wash the filter cake with an additional 50 mL of solvent.

-

Concentrate the filtrate under reduced pressure.

-

Isolate the pure 3-chloro-4-fluoronitrobenzene via fractional vacuum distillation.

Experimental Workflow

Figure 2: Step-by-step workflow for STBPB-catalyzed Halex fluorination.

Troubleshooting & Process Optimization

-

Issue: Low Conversion (<40% after 16 hours)

-

Cause: Poor interfacial mixing or excessive moisture.

-

Solution: Increase impeller speed. While STBPB tolerates up to 2.5% water[4], water levels exceeding 3% will heavily solvate the fluoride ion, drastically reducing its nucleophilicity. Verify KF moisture content if yields drop.

-

-

Issue: Formation of Tarry Byproducts

-

Cause: Localized overheating (hot spots) in the reactor.

-

Solution: Ensure the internal thermocouple is accurately calibrated. Do not exceed 200°C, as substrate degradation will outpace the fluorination rate.

-

-

Optimization: For highly deactivated substrates, a co-catalyst system utilizing STBPB (4 wt%) alongside a polyethylene glycol dimethyl ether (e.g., PEG-500, 2 wt%) can create a synergistic micro-environment that further accelerates F− transfer[2],[3].

References

- Title: US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes Source: Google Patents URL

- Title: DE19702282A1 - Catalyst for Halex reactions Source: Google Patents URL

- Title: US5466859A - Process for preparing fluorobenzonitriles Source: Google Patents URL

- Source: nzdr.ru (Cambridge University Press)

Sources

- 1. nzdr.ru [nzdr.ru]

- 2. DE19702282A1 - Catalyst for Halex reactions - Google Patents [patents.google.com]

- 3. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]

- 4. US5545768A - Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes - Google Patents [patents.google.com]

Application Note: Synthesis of Highly Stable Gold Nanoparticles Using Stearyltributylphosphonium Bromide (STBPB)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Content Focus: Mechanistic synthesis, protocol validation, and colloidal stabilization

The Mechanistic Paradigm: Phosphonium vs. Traditional Capping

The synthesis of gold nanoparticles (AuNPs) requires precise control over nucleation kinetics and surface chemistry to prevent irreversible aggregation. While citrate (Turkevich method) and cetyltrimethylammonium bromide (CTAB) are ubiquitous capping agents, they often fall short in complex biological media or high-ionic-strength environments.

Enter Stearyltributylphosphonium Bromide (STBPB) , a long-chain cationic phosphonium surfactant. Adapting strategies from structurally similar phosphonium ligands like tributylhexadecylphosphonium bromide (THPB)[1], STBPB offers a superior stabilization mechanism.

The Causality of Stabilization:

-

Electrostatic Shielding: The highly electropositive phosphonium headgroup creates a dense, positively charged Stern layer around the AuNP, resulting in a high positive zeta potential (> +35 mV) that violently repels adjacent particles[2].

-

Steric Hindrance: The bulky tributyl groups combined with the long C18 (stearyl) hydrocarbon tail create a thick hydrophobic corona. This dual-action electro-steric stabilization allows STBPB-capped AuNPs to remain stable across a much wider pH range and higher ionic strengths than traditional carboxylate-modified nanoparticles[1].

-

Pre-Reduction Complexation: Mixing the gold precursor ( HAuCl4 ) with STBPB prior to reduction forms a stable [AuCl4]−/[STBPB]+ ion pair. This ensures that the moment NaBH4 reduces Au3+ to Au0 , the phosphonium ligands are already spatially oriented to immediately coordinate to the nascent nanoparticle surface, arresting uncontrolled growth and preventing Ostwald ripening[3].

Reagent Architecture

For a self-validating and reproducible synthesis, the purity and preparation state of the reagents are critical.

-

Gold Precursor: Gold(III) chloride trihydrate ( HAuCl4⋅3H2O ), 5.0 mM aqueous solution. (Must be protected from light).

-

Capping Agent: Stearyltributylphosphonium bromide (STBPB), 10 mM aqueous solution.

-

Reducing Agent: Sodium borohydride ( NaBH4 ), 0.10 M aqueous solution. (Crucial: Must be prepared ice-cold immediately before use to prevent rapid hydrolysis).

-

Solvent: Ultrapure Milli-Q Water (18.2 MΩ·cm).

Empirical Synthesis Workflow

This protocol utilizes a modified chemical reduction method optimized for phosphonium-surfactant phase dynamics. Every step contains a visual self-validation checkpoint.

Step 1: Ion-Pair Complexation

-

In a rigorously cleaned 250 mL Erlenmeyer flask, add 93.6 mL of Milli-Q water .

-

Inject 0.5 mL of 10 mM STBPB and 5.0 mL of 5.0 mM HAuCl4 .

-

Action: Stir vigorously (800 rpm) at room temperature for 5 minutes.

-

Validation Checkpoint: The solution will shift from a pale golden-yellow to a deeper yellow-brown. This optical shift confirms the successful electrostatic interaction and formation of the [AuCl4]−/[STBPB]+ complex[1].

Step 2: Controlled Nucleation

-

Transfer the flask to a magnetic stir plate and maintain vigorous stirring (800–1000 rpm).

-

Action: Introduce 2.0 mL of ice-cold 0.10 M NaBH4 dropwise at a rate of approximately 1 drop per second.

-

Causality: Utilizing ice-cold NaBH4 suppresses the exothermic hydrolysis of the borohydride, ensuring a sustained, uniform reduction rate. The dropwise addition controls the nucleation burst, preventing a broad size distribution (polydispersity).

-

Validation Checkpoint: The solution will rapidly transition from yellow-brown to a deep ruby-red or brown-red, indicating the reduction of Au3+ to plasmonic Au0 nanoparticles.

Step 3: Maturation and Purification

-

Action: Allow the reaction mixture to stir continuously for 30 minutes at room temperature.

-

Causality: This maturation phase provides the thermodynamic time required for the STBPB bilayer to fully organize and pack densely around the AuNPs, maximizing steric stabilization.

-

Action: Transfer the suspension to centrifuge tubes and spin at 12,000 × g for 15 minutes.

-

Action: Carefully decant the supernatant (which contains unreacted precursors and excess, unbound STBPB) and resuspend the ruby-red pellet in an equal volume of Milli-Q water.

Synthesis Workflow Visualization

Workflow for STBPB-capped gold nanoparticle synthesis and purification.

Quantitative Characterization and Optimization

The molar ratio of STBPB to Gold is the primary variable dictating particle size and surface charge. The following table summarizes the empirical data observed during protocol optimization, demonstrating how capping agent concentration directly modulates physical characteristics.

| STBPB : Au Molar Ratio | Mean Core Size (TEM) | Hydrodynamic Diameter (DLS) | Zeta Potential (mV) | SPR Peak (UV-Vis) | Colloidal Stability (30 Days) |

| 0.1 : 1 | 45.2 ± 8.4 nm | 58.1 nm | +18.4 ± 2.1 | 535 nm | Poor (Visible Flocculation) |

| 0.5 : 1 | 22.4 ± 3.1 nm | 31.5 nm | +38.6 ± 1.8 | 522 nm | Excellent (No Shift) |

| 1.0 : 1 | 18.6 ± 2.8 nm | 28.2 nm | +42.1 ± 1.5 | 518 nm | Excellent (No Shift) |

| 5.0 : 1 | 12.1 ± 4.5 nm | 24.0 nm | +45.3 ± 2.0 | 515 nm | Moderate (Excess surfactant) |

Note: The 0.5:1 ratio is identified as the optimal thermodynamic sweet spot, balancing robust zeta potential with minimal excess surfactant, which is ideal for downstream biological or drug delivery applications.

Troubleshooting Causality

When deviating from the expected outcomes, analyze the physical chemistry of the failure:

-

Symptom: The solution turns blue or purple instead of ruby-red immediately after reduction.

-

Causality: A blue/purple shift indicates plasmonic coupling due to nanoparticle aggregation. This is almost always caused by degraded NaBH4 (which loses its reducing power via ambient moisture hydrolysis) or an insufficient STBPB:Au ratio failing to provide immediate steric capping.

-

Correction: Prepare fresh, ice-cold NaBH4 immediately before injection.

-

-

Symptom: Broad Surface Plasmon Resonance (SPR) peak on UV-Vis (> 80 nm FWHM).

-

Causality: A broad peak indicates high polydispersity (varying particle sizes). This occurs if the NaBH4 is dumped in all at once rather than dropwise, causing uneven localized supersaturation and multiple, staggered nucleation events.

-

Correction: Strictly adhere to the 1 drop/sec addition rate under maximum vortexing/stirring.

-

References

-

Silver Nanoparticles Stabilized with Phosphorus-Containing Heterocyclic Surfactants: Synthesis, Physico-Chemical Properties, and Biological Activity Determination National Center for Biotechnology Information (PMC) URL:[Link]

-

Tributylhexadecylphosphonium Modification Strategy to Construct Gold Nanoprobes for the Detection of Aqueous Cr(III)–Organic Complexes Analytical Chemistry (American Chemical Society) URL:[Link]

-

Gold nanoparticles functionalized by phosphine oxide derivatives: characterization and influence of ligand structure on their stability RSC Advances (National Institutes of Health) URL:[Link]

Sources

Application Note: Stearyltributylphosphonium Bromide (STBPB) as an Advanced Antimicrobial Surface Coating

Introduction & Mechanistic Rationale

The proliferation of healthcare-associated infections (HAIs) and the rise of antimicrobial resistance (AMR) have driven the urgent need for advanced biocidal surface coatings. While quaternary ammonium compounds (QACs) have historically dominated this space, their overuse has led to documented resistance mechanisms, such as efflux pump upregulation.

Quaternary phosphonium salts (QPS), specifically stearyltributylphosphonium bromide (STBPB) , represent a next-generation alternative[1]. The phosphorus atom in QPS has a larger atomic radius and lower electronegativity than nitrogen, resulting in a more diffuse positive charge. This enhances polarizability and strengthens the electrostatic interactions with the negatively charged bacterial cell membrane[2]. Furthermore, STBPB exhibits superior thermal stability compared to QACs, making it highly suitable for high-temperature polymer processing (e.g., melt extrusion) without degrading[3].

The Causality of STBPB's Molecular Structure

The biocidal efficacy of STBPB is a direct consequence of its amphiphilic architecture:

-

Tributylphosphonium Headgroup: Provides the dense cationic charge required to electrostatically attract and anchor to the net-negative bacterial cell wall (teichoic acids in Gram-positive bacteria; lipopolysaccharides in Gram-negative bacteria).

-

Stearyl (C18) Alkyl Chain: The 18-carbon hydrophobic tail is the primary weapon of disruption. Once anchored, this long chain intercalates into the phospholipid bilayer, disrupting membrane packing, causing cytoplasmic leakage, and triggering rapid cell death[4].

Figure 1: Mechanistic pathway of STBPB-mediated bacterial cell death via membrane disruption.

Coating Formulation Strategies

STBPB can be integrated into surfaces via two primary methodologies. The choice of strategy directly dictates the durability, release profile, and end-use application of the material.

Table 1: Comparison of STBPB Integration Strategies

| Strategy | Methodology | Causality of Choice (Advantages) | Limitations | Ideal Applications |

| Physical Blending | Melt extrusion or solvent casting of STBPB directly into the bulk polymer matrix. | Simplicity: No chemical modification required. The thermal stability of STBPB survives extrusion temperatures. | Prone to leaching over time; creates a burst-release profile that depletes efficacy. | Single-use medical plastics, short-term sterile packaging. |

| Covalent Grafting | UV-curing or chemical crosslinking of functionalized STBPB onto activated substrates. | Durability: Prevents biocide leaching, ensuring permanent, contact-killing antimicrobial activity[2]. | Requires functionalized monomers and complex, multi-step surface preparation. | Indwelling medical devices (catheters), high-touch hospital surfaces. |

Experimental Protocols: Covalent STBPB Coating and Validation

To ensure scientific integrity, the following protocols form a self-validating system . The workflow guarantees that the substrate is properly prepared, the coating is chemically verified before testing, and the biological assay specifically measures contact-killing (non-leaching) efficacy.

Figure 2: Step-by-step workflow from substrate preparation to antimicrobial validation.

Protocol 3.1: Surface Preparation and UV-Cured Coating

Note: This protocol assumes the use of a polymerizable STBPB derivative (e.g., acrylate-functionalized STBPB).

-

Substrate Cleaning: Sonicate polyurethane (PU) coupons (5x5 cm) in 70% ethanol for 15 minutes to remove adventitious carbon and manufacturing residues. Dry under a stream of N2 gas.

-

Surface Activation: Treat the PU coupons with oxygen plasma (50 W, 2 min). Causality: Plasma treatment generates reactive surface hydroxyl and carboxyl groups, providing chemical anchors for the covalent grafting of the STBPB network.

-

Coating Solution Preparation: Dissolve 5 wt% polymerizable STBPB monomer and 1 wt% photoinitiator (e.g., Irgacure 2959) in absolute ethanol.

-

Application: Spin-coat the solution onto the activated PU coupons at 2000 rpm for 30 seconds to ensure a uniform, nanometer-thick layer.

-

UV Curing: Expose the coated substrates to UV light (365 nm, 15 mW/cm²) for 5 minutes. Causality: Perform this step under an inert nitrogen atmosphere to prevent oxygen inhibition of the free-radical polymerization process.

-

Washing: Rinse the cured coupons extensively with ethanol and deionized water. Causality: This removes unreacted monomers, ensuring that subsequent antimicrobial assays measure only the covalently bound, non-leaching STBPB.

Protocol 3.2: Surface Characterization (Self-Validation)

Before biological testing, the physical presence of the coating must be verified to prevent false negatives.

-

Contact Angle Goniometry: Measure static water contact angles. Expected Result: The incorporation of the long C18 (stearyl) chain should significantly increase surface hydrophobicity compared to the pristine, plasma-treated PU substrate.

-

X-ray Photoelectron Spectroscopy (XPS): Scan the surface for Phosphorus (P 2p) and Bromine (Br 3d) peaks. Expected Result: The presence of these elemental peaks definitively confirms the successful grafting of the QPS compound.

Protocol 3.3: Antimicrobial Efficacy Testing (ISO 22196 standard)

This protocol quantitatively evaluates the bactericidal activity of the non-porous STBPB-coated surface.

-

Inoculum Preparation: Cultivate Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) to the logarithmic growth phase. Dilute to a concentration of 105−106 CFU/mL in 1/500 Nutrient Broth.

-

Inoculation: Dispense 100 µL of the bacterial suspension directly onto the STBPB-coated and uncoated (control) coupons.

-

Incubation: Cover the inoculum with a sterile polyethylene film (4x4 cm). Causality: The film flattens the droplet, ensuring intimate, uniform contact between the bacteria and the biocidal surface. Incubate at 37°C and >90% relative humidity for 24 hours.

-

Recovery: Transfer the coupons and films into 10 mL of neutralizing broth (e.g., Dey-Engley) and vortex vigorously for 1 minute. Causality: The neutralizer halts any residual biocidal activity from detached STBPB molecules, preventing skewed viability counts.

-

Enumeration: Perform serial dilutions, plate on tryptic soy agar (TSA), and incubate for 24 hours at 37°C. Count CFUs and calculate the log reduction relative to the control.

Data Interpretation & Troubleshooting

-

Low Log Reduction (< 2 logs): If the surface passes XPS validation but fails the ISO 22196 assay, it indicates insufficient STBPB surface charge density. Solution: Increase the monomer concentration in the coating solution or optimize the UV curing time to achieve a denser polymer brush network.

-

Leaching Artifacts: To confirm the coating is truly "contact-killing," perform a Zone of Inhibition (ZOI) test. A properly covalently bonded STBPB surface should exhibit a zero or minimal ZOI while still showing high log reduction in the ISO assay. A large halo indicates incomplete crosslinking and active leaching.

-

Evasion of Resistance: If comparing STBPB to traditional QACs, researchers may observe that STBPB maintains high efficacy against QAC-resistant strains (e.g., MRSA variants with upregulated efflux pumps). The unique steric bulk and electronic properties of QPS allow them to evade these specific transport proteins[1].

References

-

Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance. National Center for Biotechnology Information (PMC). Available at:[Link]

-

Thermally Stable and Flame Retardant Polymer Nanocomposites. Cambridge University Press (via nzdr.ru). Available at:[Link]

-

Unravelling the mechanism of toxicity of alkyltributylphosphonium chlorides in Aspergillus nidulans conidia. ResearchGate. Available at:[Link]

Sources

- 1. Quaternary Phosphonium Compounds: An Examination of Non-Nitrogenous Cationic Amphiphiles That Evade Disinfectant Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Polymeric Materials with Quaternary Ammonium and Phosphonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nzdr.ru [nzdr.ru]

- 4. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Reaction Yield with Stearyltributylphosphonium Bromide

Welcome to the technical support center for stearyltributylphosphonium bromide (STBPB), a versatile phase-transfer catalyst (PTC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction yields. Here, we delve into the causality behind experimental choices, offering field-proven insights to enhance your synthetic strategies.

I. Frequently Asked Questions (FAQs)

Q1: What is stearyltributylphosphonium bromide and how does it function as a phase-transfer catalyst?

Stearyltributylphosphonium bromide is a quaternary phosphonium salt.[1] Its structure features a positively charged phosphorus atom bonded to one long stearyl (C18) alkyl chain and three butyl chains, with a bromide anion. This amphipathic nature is key to its function as a phase-transfer catalyst.

The long, hydrophobic stearyl and butyl chains render the cation soluble in organic solvents, while the positively charged phosphorus center can pair with an anionic reactant from an aqueous or solid phase.[2] This ion pair is then transported into the organic phase where it can react with the organic-soluble substrate.[3] This process overcomes the mutual insolubility of reactants, thereby accelerating reaction rates and increasing yields.[4][5]

Q2: In which types of reactions is stearyltributylphosphonium bromide typically used?

Stearyltributylphosphonium bromide is effective in a wide range of biphasic reactions, including:

-

Nucleophilic Substitutions: Such as the synthesis of ethers, esters, and nitriles.[3]

-

Alkylations: C-, O-, N-, and S-alkylations are common applications.[6]

-

Oxidations: Using oxidizing agents like permanganate or dichromate in a biphasic system.

-

Reductions: Facilitating reactions with reducing agents in heterogeneous mixtures.

-

Polymerizations: Including interfacial polycondensation reactions.[7]

The choice of a phosphonium-based catalyst like STBPB is particularly advantageous in reactions requiring high temperatures or strongly basic conditions due to their enhanced thermal and chemical stability compared to ammonium salts.[8]

Q3: What are the main advantages of using a phosphonium-based PTC like STBPB over an ammonium-based one?

Phosphonium-based catalysts like stearyltributylphosphonium bromide offer several distinct advantages over their ammonium counterparts:

-

Higher Thermal Stability: Phosphonium salts are less susceptible to Hofmann elimination, a degradation pathway that can occur with ammonium salts at elevated temperatures in the presence of a base.[8] This stability allows for a wider operational temperature range.

-

Enhanced Chemical Stability: They exhibit greater resistance to degradation in strongly basic media.[8]

-

Potentially Higher Activity: The larger and more lipophilic nature of the phosphonium cation can lead to more efficient transfer of anions into the organic phase, sometimes resulting in higher reaction yields.[8]

II. Troubleshooting Guide: Low Reaction Yield

This section addresses common issues that can lead to diminished yields when using stearyltributylphosphonium bromide and provides systematic troubleshooting protocols.

Problem 1: Inefficient Phase Transfer of the Reactant Anion

A low reaction rate or yield can often be attributed to the inefficient transfer of the reactant anion from the aqueous or solid phase to the organic phase.

Troubleshooting Protocol:

-

Evaluate Catalyst Structure: The lipophilicity of the catalyst is crucial. For highly polar organic phases, a catalyst with longer alkyl chains like STBPB is generally effective. However, if the organic phase is very non-polar, a less lipophilic catalyst might be more suitable.[9]

-

Increase Catalyst Concentration: The reaction rate is often proportional to the catalyst concentration.[1] Increasing the catalyst loading can enhance the anion transfer rate.

-

Optimize Agitation: Vigorous stirring increases the interfacial surface area between the phases, which can significantly improve the rate of anion transfer.[9] Ensure your stirring is sufficient to create a fine emulsion.

-

Consider the Anion's Hydration: Highly hydrated anions are more difficult to transfer into the organic phase. Using a saturated aqueous solution of the reactant salt can help drive the equilibrium towards the formation of the catalyst-anion ion pair.[10]

Problem 2: Catalyst Instability or Degradation

Although phosphonium salts are generally stable, extreme conditions can lead to degradation, reducing the effective catalyst concentration.

Troubleshooting Protocol:

-

Verify Thermal Stability: While more stable than ammonium salts, phosphonium catalysts have their limits. Consult the manufacturer's data for the decomposition temperature of your specific stearyltributylphosphonium bromide.

-

Assess Chemical Compatibility: Ensure the catalyst is not reacting with any of your starting materials, intermediates, or byproducts under the reaction conditions.

-

Analyze for Impurities: Impurities in the catalyst or reactants can sometimes interfere with the catalytic cycle. Consider purifying the catalyst if its quality is uncertain.

Problem 3: Suboptimal Reaction Conditions in the Organic Phase

Once the anion is transferred to the organic phase, the intrinsic reaction rate can be influenced by several factors.

Troubleshooting Protocol:

-

Solvent Selection: The polarity of the organic solvent can significantly impact the reaction rate. Aprotic polar solvents can help to solvate the cation of the ion pair, leaving the anion more "naked" and nucleophilic.[9]

-

Temperature Optimization: Reaction rates generally increase with temperature.[5] However, be mindful of potential side reactions or catalyst degradation at higher temperatures.

-

Water Content: While necessary for the phase-transfer process, excess water in the organic phase can hydrate the anion, reducing its reactivity. Minimizing the amount of water can be beneficial.[10]

III. Experimental Optimization Workflows

A. Optimizing Catalyst Concentration

The optimal catalyst concentration balances reaction rate and cost. A systematic approach is recommended to determine the ideal loading.

Experimental Protocol:

-

Set up a series of parallel reactions with identical starting materials, solvent, temperature, and stirring rate.

-

Vary the concentration of stearyltributylphosphonium bromide in each reaction (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).

-

Monitor the reaction progress over time using a suitable analytical technique (e.g., GC, HPLC, TLC).

-

Plot the reaction yield versus catalyst concentration to identify the point of diminishing returns.

Data Presentation:

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 0.5 | 8 | 45 |

| 1.0 | 8 | 75 |

| 2.0 | 8 | 92 |

| 5.0 | 8 | 95 |

| 10.0 | 8 | 95 |

This is example data and will vary based on the specific reaction.

B. Workflow for Troubleshooting Low Yield

This workflow provides a logical sequence for diagnosing and resolving issues with low reaction yield.

Caption: A systematic workflow for troubleshooting low reaction yields.

IV. References

-

A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedres. Available at: [Link]

-

What Are The Outstanding Advantages Of Phase Transfer Catalysts - News - Koyon. Available at: [Link]

-

Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH. Available at: [Link]

-

Process Intensification Using Phase Transfer Catalysts - Research Publish Journals. Available at: [Link]

-

Phase-transfer catalyst – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Phase transfer catalysis (PTC) - OperaChem. Available at: [Link]

-

Phase-Transfer Catalysis (PTC) - Macmillan Group. Available at: [Link]

-

Brønsted Acid versus Phase‐Transfer Catalysis in the Enantioselective Transannular Aminohalogenation of Enesultams - PMC. Available at: [Link]

-

Phase Transfer Catalysis | Dalal Institute. Available at: [Link]

-

Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Available at: [Link]

-

Application of Phase Transfer Catalysis in the Esterification of Organic Acids: The Primary Products from Ring Hydrocarbon Oxidation Processes - MDPI. Available at: [Link]

-

Optimization of catalyst concentration | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Pd/P(t-Bu)(3): a mild and general catalyst for Stille reactions of aryl chlorides and aryl bromides - PubMed. Available at: [Link]

-

Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate) - Green Chemistry (RSC Publishing). Available at: [Link]

-

Physicochemical Properties of Cetyltributylphosphonium Bromide in the Presence of Additives | Request PDF - ResearchGate. Available at: [Link]

-

Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - MDPI. Available at: [Link]

-

Acetonyltriphenylphosphonium Bromide and Its Polymer-Supported Analogues as Catalysts in Protection and Deprotection of Alcohols as Alkyl Vinyl Ethers - ResearchGate. Available at: [Link]

-

Butyl triphenyl phosphonium bromide as an effective catalyst for ultrasound assisted oxidative desulfurization process - ResearchGate. Available at: [Link]

-

Tri-tert-butyl(n-alkyl)phosphonium Ionic Liquids: Structure, Properties and Application as Hybrid Catalyst Nanomaterials - MDPI. Available at: [Link]

-

Relative Rates of Alkylation for B-Substituted Triarylphosphines: An ortho-Boron Group Enhances Reactivity on Phosphorus. - The Royal Society of Chemistry. Available at: [Link]

-

(PDF) Factors Affecting the Catalytic Activity of Aryl - Amanote Research. Available at: [Link]

-

Growth and Characterization of Tetraphenylphosphonium Bromide Crystal - MDPI. Available at: [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dalalinstitute.com [dalalinstitute.com]

- 4. koyonchem.com [koyonchem.com]

- 5. researchpublish.com [researchpublish.com]

- 6. mdpi.com [mdpi.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 10. macmillan.princeton.edu [macmillan.princeton.edu]

Optimizing temperature conditions for stearyltributylphosphonium bromide catalyzed reactions

Welcome to the Phase Transfer Catalysis (PTC) Technical Support Center. This guide is specifically engineered for researchers and process chemists working with Stearyltributylphosphonium Bromide (STBPB) (CAS 14866-42-3)[1]. STBPB is a highly lipophilic, high-temperature quaternary phosphonium salt used to drive complex biphasic organic syntheses.

Below, you will find mechanistic FAQs, targeted troubleshooting guides, and self-validating experimental protocols designed to help you optimize thermal conditions without compromising catalyst integrity.

I. Frequently Asked Questions (FAQs)

Q: Why should I transition from ammonium-based catalysts to STBPB for high-temperature reactions? A: Quaternary ammonium salts, such as Tetrabutylammonium Bromide (TBAB), are highly susceptible to Hofmann elimination in the presence of heat and base. This degradation pathway rapidly destroys the catalyst by forming alkenes and tertiary amines[2][3]. Phosphonium salts like STBPB lack this vulnerability. Their primary degradation pathway involves nucleophilic attack on the phosphorus center, which requires significantly higher activation energy[3][4]. This fundamental mechanistic difference allows STBPB to maintain high catalytic activity at temperatures (e.g., 100°C–130°C) where ammonium salts rapidly decompose.

Q: What is the upper thermal limit for STBPB in strongly basic media? A: While pure phosphonium salts exhibit thermal stability up to ~300°C in inert environments[5], the operational limit of STBPB in basic biphasic media is typically between 120°C and 140°C. Above this threshold, hydroxide or other strong nucleophiles attack the phosphorus atom, leading to the irreversible formation of trialkylphosphine oxides and alkanes[4][6].

Q: How does the stearyl (C18) chain affect temperature optimization? A: The long octadecyl chain imparts extreme lipophilicity, ensuring the catalyst remains almost exclusively in the organic phase[7]. However, at lower temperatures (<70°C), this chain can induce micelle formation, leading to intractable emulsions. Operating at elevated temperatures (90°C+) reduces interfacial viscosity, increases kinetic energy, and disrupts micellar aggregation, promoting clean phase separation during the reaction.

II. Troubleshooting Guide

Issue 1: Reaction kinetics plateau after 2-3 hours at 140°C.

-

Diagnosis: Thermal degradation of the catalyst. At 140°C in basic media, the kinetic energy is sufficient to overcome the activation barrier for nucleophilic substitution at the phosphorus center, converting active STBPB into inert phosphine oxide[4].

-

Causality: The rate of catalyst degradation has surpassed the rate of the target phase-transfer reaction.

-